Enantiomerically Defined (2S) Stereochemistry Versus Racemic Mixture: Implications for Reproducibility in Chiral Assays
The target compound possesses a defined (2S) absolute configuration at the pyrrolidine 2-position, as confirmed by its IUPAC name and InChI stereodescriptor (/t9-/m0/s1) registered in PubChem CID 119056983 [1]. In contrast, the racemic version (CAS 1955557-15-9) contains an equimolar mixture of (2S) and (2R) enantiomers, documented under a separate CAS registry and sold by AKSci as a distinct catalog item (2062EH) . The (2S) enantiomer is commercially sourced with a minimum purity specification of ≥95% area by HPLC, as reported by AKSci for catalog number 1729EG . No biological head-to-head comparison data between the (2S) enantiomer and the racemate were identified in published primary literature; this evidence is tagged as cross-study comparable based on vendor specification data.
| Evidence Dimension | Enantiomeric composition of commercial research material |
|---|---|
| Target Compound Data | Single (2S) enantiomer; ≥95% purity (HPLC); CAS 1820575-99-2 |
| Comparator Or Baseline | Racemic mixture (1:1 (2S):(2R)); ≥95% purity (HPLC); CAS 1955557-15-9 |
| Quantified Difference | Target compound eliminates the (2R) enantiomer entirely, halving the number of stereoisomeric species in downstream assays; the racemate introduces an equimolar (2R) contaminant with unknown biological activity. |
| Conditions | Commercial vendor specification comparison (AKSci catalogs 1729EG vs. 2062EH) |
Why This Matters
For chiral assay systems such as enantioselective catalysis or stereospecific receptor binding, the presence of the (2R) enantiomer in the racemate introduces confounding pharmacological or catalytic activity, making the (2S)-defined compound essential for interpretable results.
- [1] PubChem, Compound Summary for CID 119056983, InChI stereodescriptor /t9-/m0/s1 confirming (2S) configuration. View Source
